An In-depth Technical Guide to N-Aryl and N-Alkyl Nitro-substituted Acetamides
An In-depth Technical Guide to N-Aryl and N-Alkyl Nitro-substituted Acetamides
A note on the requested compound, N-methyl-2-(4-nitrophenoxy)acetamide: Comprehensive searches for "N-methyl-2-(4-nitrophenoxy)acetamide" did not yield a specific CAS number or substantial technical data in publicly available chemical databases. This suggests that the compound may be novel, not widely synthesized, or indexed under a different nomenclature. This guide will, therefore, focus on closely related and well-documented nitro-substituted acetamide analogs that are of significant interest in chemical and pharmaceutical research.
This technical guide provides a detailed overview of the core identifiers, physicochemical properties, synthesis protocols, and safety considerations for several key nitro-substituted acetamide compounds. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Identifiers and Chemical Properties of Key Nitro-substituted Acetamides
The following table summarizes the primary identifiers and key physicochemical properties of selected nitro-substituted acetamides. These compounds share structural similarities with the requested molecule and are frequently used as intermediates in organic synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(2-methyl-4-nitrophenyl)acetamide | 2719-15-5 | C₉H₁₀N₂O₃ | 194.19 |
| N-(4-methyl-2-nitrophenyl)acetamide | 612-45-3 | C₉H₁₀N₂O₃ | 194.19 |
| N-Methyl-N-(4-nitrophenyl)acetamide | 121-95-9 | C₉H₁₀N₂O₃ | 194.19 |
| 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | 2653-16-9 | C₉H₉ClN₂O₃ | 228.6 |
Synthesis Protocols and Methodologies
The synthesis of nitro-substituted acetamides typically involves the acetylation of a corresponding nitroaniline derivative or the nitration of an acetanilide precursor. The choice of method depends on the desired substitution pattern and the availability of starting materials.
General Acetylation of Nitroanilines
A common method for synthesizing N-aryl acetamides is the acetylation of the corresponding aniline with acetic anhydride or acetyl chloride.
Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide [1][2]
This protocol illustrates a typical acetylation reaction.
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Dissolution: Dissolve 20 mmol of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
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Reagent Addition: Add 24 mmol of acetic anhydride to the solution.
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Reaction: Stir the mixture continuously at room temperature for 18 hours.
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Work-up: Dry the reaction mixture under vacuum.
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Purification: Purify the resulting N-(4-methoxy-2-nitrophenyl)acetamide by recrystallization from an aqueous solution.
Logical Relationship: Acetylation of Anilines
Caption: General workflow for the synthesis of N-aryl acetamides via acetylation.
Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
This compound is a key intermediate in the synthesis of the drug Nintedanib. A novel synthetic route starts from p-nitroaniline.[3]
Experimental Protocol: Two-Step Synthesis from p-Nitroaniline [3]
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Acyl Chlorination: React p-nitroaniline with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide.
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Methylation: Methylate the product from the previous step with a methylating agent, such as dimethyl sulfate, to obtain the final product, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
Signaling Pathway: Synthesis of a Nintedanib Intermediate
Caption: Two-step synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.
Safety and Handling
Nitro-substituted and chlorinated organic compounds require careful handling due to their potential toxicity and reactivity. Always consult the specific Safety Data Sheet (SDS) for the compound in use.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Applications and Research Interest
Nitro-substituted acetamides are valuable building blocks in organic synthesis. Their functional groups allow for a variety of chemical transformations, making them key intermediates in the preparation of pharmaceuticals, dyes, and other specialty chemicals.
For instance, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a documented intermediate in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, which have shown anticancer activity.[4] It is also a crucial component in the synthesis of Nintedanib, a medication used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[3]
References
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PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. Available from: [Link]
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NIST. 4'-Methyl-2'-nitroacetanilide. Available from: [Link]
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available from: [Link]
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IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
- Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. CN111004141A.
Sources
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
